8-[(AZEPAN-1-YL)METHYL]-7-HYDROXY-3-(2-METHOXYPHENYL)-2-(TRIFLUOROMETHYL)-4H-CHROMEN-4-ONE
Overview
Description
8-[(AZEPAN-1-YL)METHYL]-7-HYDROXY-3-(2-METHOXYPHENYL)-2-(TRIFLUOROMETHYL)-4H-CHROMEN-4-ONE is a complex organic compound belonging to the class of chromen-4-one derivatives. These compounds are known for their diverse biological activities and are widely studied in medicinal chemistry for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-[(AZEPAN-1-YL)METHYL]-7-HYDROXY-3-(2-METHOXYPHENYL)-2-(TRIFLUOROMETHYL)-4H-CHROMEN-4-ONE typically involves multi-step organic reactions. One common method includes the alkylation of 7-hydroxy-4-methyl coumarin with propargyl bromide in the presence of anhydrous potassium carbonate, followed by further reactions with various reagents . The reaction conditions often require controlled temperatures and the use of dry solvents to ensure high yields and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for efficiency and cost-effectiveness. This includes the use of continuous flow reactors, automated systems, and green chemistry principles to minimize waste and environmental impact .
Chemical Reactions Analysis
Types of Reactions
8-[(AZEPAN-1-YL)METHYL]-7-HYDROXY-3-(2-METHOXYPHENYL)-2-(TRIFLUOROMETHYL)-4H-CHROMEN-4-ONE undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The aromatic ring allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions vary depending on the desired product but often involve specific temperatures, solvents, and catalysts .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines .
Scientific Research Applications
8-[(AZEPAN-1-YL)METHYL]-7-HYDROXY-3-(2-METHOXYPHENYL)-2-(TRIFLUOROMETHYL)-4H-CHROMEN-4-ONE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 8-[(AZEPAN-1-YL)METHYL]-7-HYDROXY-3-(2-METHOXYPHENYL)-2-(TRIFLUOROMETHYL)-4H-CHROMEN-4-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
- 8-(azepan-1-ylmethyl)-3-(1H-benzo[d]imidazol-2-yl)-6-ethyl-7-hydroxy-4H-chromen-4-one
- 7-Hydroxy-3-(4-methoxyphenyl)-4-methyl-2H-chromen-2-one
Uniqueness
8-[(AZEPAN-1-YL)METHYL]-7-HYDROXY-3-(2-METHOXYPHENYL)-2-(TRIFLUOROMETHYL)-4H-CHROMEN-4-ONE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
8-(azepan-1-ylmethyl)-7-hydroxy-3-(2-methoxyphenyl)-2-(trifluoromethyl)chromen-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24F3NO4/c1-31-19-9-5-4-8-15(19)20-21(30)16-10-11-18(29)17(14-28-12-6-2-3-7-13-28)22(16)32-23(20)24(25,26)27/h4-5,8-11,29H,2-3,6-7,12-14H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJEXVWOIFYUOMU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=C(OC3=C(C2=O)C=CC(=C3CN4CCCCCC4)O)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24F3NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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